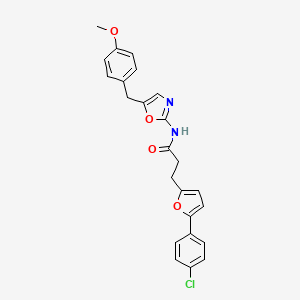

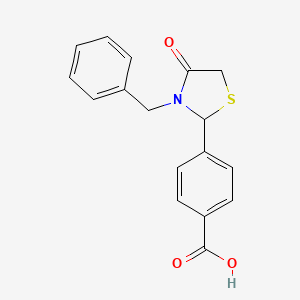

![molecular formula C18H21NO3S B2391195 N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide CAS No. 714209-75-3](/img/structure/B2391195.png)

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide, also known as Moxadef, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. Moxadef is a synthetic compound that belongs to the class of oxan derivatives and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound can be used in the synthesis of dicarboxylic acid amides and diamides. The condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate prepared from [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine and diethyl oxalate afforded the corresponding N,N’-disubstituted oxamides .

Synthesis of Antibacterial Compounds

The compound has been used in the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, which have shown antibacterial activity .

Synthesis of p-Aminobenzoic Acid Diamides

The compound has been used in the reaction with anesthesin followed by hydrolysis of the formed ester to afford 4-benzoic acid. The acid chloride has been used for acylation of various amines to yield the corresponding diamides .

Synthesis of 1,2,4-Triazole Derivatives

The compound has been used in the synthesis of 1,2,4-triazole derivatives. These derivatives have shown a variety of medicinal actions ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .

Synthesis of Thiophene Derivatives

The compound has been used in the synthesis of thiophene derivatives. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Histone Deacetylase (HDAC) Inhibitors

The compound has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .

Propriétés

IUPAC Name |

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-15-6-4-14(5-7-15)18(8-10-22-11-9-18)13-19-17(20)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEFKOUOOBGQNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330643 |

Source

|

| Record name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794993 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |

CAS RN |

714209-75-3 |

Source

|

| Record name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)

![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)

![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)

![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)

![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)